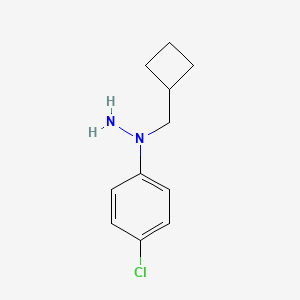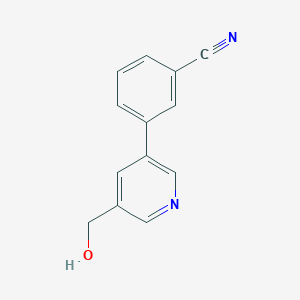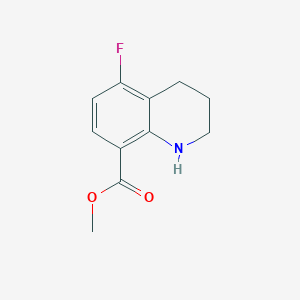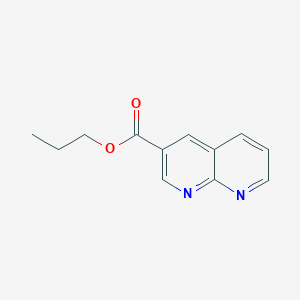
6-(Azepan-1-yl)-2-methylnicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Azepan-1-yl)-2-methylnicotinonitrile is a chemical compound that belongs to the class of nicotinonitriles It features a nicotinonitrile core substituted with an azepane ring and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Azepan-1-yl)-2-methylnicotinonitrile typically involves the reaction of 2-methylnicotinonitrile with azepane under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the azepane, followed by nucleophilic substitution on the 2-methylnicotinonitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-(Azepan-1-yl)-2-methylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The azepane ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like NaH or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted azepane derivatives.
Aplicaciones Científicas De Investigación
6-(Azepan-1-yl)-2-methylnicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 6-(Azepan-1-yl)-2-methylnicotinonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to certain receptors or enzymes, thereby modulating their activity. The azepane ring can enhance the compound’s ability to interact with biological membranes, improving its bioavailability and efficacy.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-(Azepan-1-yl)nicotinoyl)guanidine: Known for its antiviral properties.
Phenoxy acetamide derivatives: Used in medicinal chemistry for their diverse biological activities.
Thioamides: Employed in the synthesis of heterocyclic compounds with potential pharmacological applications.
Uniqueness
6-(Azepan-1-yl)-2-methylnicotinonitrile stands out due to its unique combination of a nicotinonitrile core with an azepane ring and a methyl group. This structure imparts specific chemical and biological properties that make it valuable for various applications, particularly in the development of new therapeutic agents and materials.
Propiedades
Fórmula molecular |
C13H17N3 |
|---|---|
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
6-(azepan-1-yl)-2-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C13H17N3/c1-11-12(10-14)6-7-13(15-11)16-8-4-2-3-5-9-16/h6-7H,2-5,8-9H2,1H3 |
Clave InChI |
VDUNBWDPBQGKPJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)N2CCCCCC2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5'-Methyl-[2,2'-bipyridine]-6-carboxylic acid](/img/structure/B15068656.png)


![6-(Methylsulfonyl)-5,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(3aH)-one](/img/structure/B15068688.png)




![2',3',4',9'-Tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole]](/img/structure/B15068726.png)



